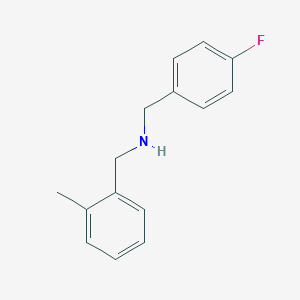

N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-12-4-2-3-5-14(12)11-17-10-13-6-8-15(16)9-7-13/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEGVBGWRZPZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.comscripps.edu For this compound, the most logical disconnections occur at the carbon-nitrogen (C-N) bonds. This reveals two primary synthetic pathways based on the formation of one of the two benzyl-nitrogen bonds as the key step.

Pathway A involves disconnecting the bond between the nitrogen and the 4-fluorobenzyl group. This identifies 2-methylbenzylamine (B130908) and a 4-fluorobenzyl electrophile (like 4-fluorobenzaldehyde (B137897) or 4-fluorobenzyl halide) as the key synthons.

Pathway B involves disconnecting the bond between the nitrogen and the 2-methylbenzyl group. This alternative route points to 4-fluorobenzylamine (B26447) and a 2-methylbenzyl electrophile (such as 2-methylbenzaldehyde (B42018) or 2-methylbenzyl halide) as the starting materials.

Both pathways are viable and offer flexibility in the choice of reagents and reaction conditions, ultimately converging on the same target molecule. The selection between these pathways often depends on the commercial availability and reactivity of the respective precursors.

Classical Amine Synthesis Approaches

Traditional methods for amine synthesis remain highly relevant and are often the first choice for preparing compounds like this compound due to their reliability and procedural simplicity.

Reductive Amination Pathways from Corresponding Aldehyde and Amine Precursors

Reductive amination is a powerful and widely used method for forming C-N bonds. pearson.comias.ac.in The process involves the initial reaction of an amine with a carbonyl compound (an aldehyde in this case) to form an imine intermediate, which is then reduced in situ or in a subsequent step to the desired secondary amine. google.com

This strategy can be executed in two ways for the target molecule:

Route 1: The reaction of 2-methylbenzylamine with 4-fluorobenzaldehyde.

Route 2: The reaction of 4-fluorobenzylamine with 2-methylbenzaldehyde.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is particularly effective for one-pot reactions as it is selective for the imine in the presence of the unreacted aldehyde. pearson.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is also a viable reduction method. google.com

| Pathway | Amine Precursor | Aldehyde Precursor | Common Reducing Agents |

|---|---|---|---|

| A | 2-methylbenzylamine | 4-fluorobenzaldehyde | NaBH₄, NaBH₃CN, H₂/Pd-C |

| B | 4-fluorobenzylamine | 2-methylbenzaldehyde |

N-Alkylation Reactions Employing Benzyl (B1604629) Halides or Equivalents

Direct N-alkylation is another fundamental approach to synthesizing secondary amines. This method involves the nucleophilic substitution reaction between a primary amine and a benzyl halide (e.g., benzyl bromide or chloride). nsf.gov A base is typically required to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic.

The synthesis of this compound via this method can also proceed through two alternative routes:

Route 1: Alkylation of 2-methylbenzylamine with a 4-fluorobenzyl halide.

Route 2: Alkylation of 4-fluorobenzylamine with a 2-methylbenzyl halide.

Common bases used for this transformation include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or sodium hydroxide (B78521) (NaOH). nsf.gov A significant challenge with N-alkylation is the potential for overalkylation, where the desired secondary amine product reacts further with the benzyl halide to form a tertiary amine. This can often be controlled by using an excess of the primary amine. Alternative, less reactive alkylating agents like dibenzyl carbonate can also be used to improve selectivity, though often requiring more forcing conditions. unive.it

| Pathway | Amine Precursor | Benzyl Halide Precursor | Typical Bases |

|---|---|---|---|

| A | 2-methylbenzylamine | 4-fluorobenzyl bromide/chloride | K₂CO₃, Et₃N, NaOH |

| B | 4-fluorobenzylamine | 2-methylbenzyl bromide/chloride |

Advanced Catalytic C-N Bond Formation

Modern synthetic chemistry offers sophisticated catalytic methods that provide alternative routes for C-N bond formation, often with improved efficiency and substrate scope.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Aminations)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orglibretexts.orgyoutube.com The reaction typically couples an amine with an aryl halide or triflate. While the primary application is for the formation of aryl-N bonds, its principles can be considered for benzylic systems. A direct Buchwald-Hartwig coupling between a benzylamine (B48309) and a benzyl halide is not the standard application of this reaction. The classical Buchwald-Hartwig reaction forms a bond between nitrogen and an sp²-hybridized carbon of an aromatic ring. nih.gov

However, related palladium-catalyzed systems have been developed for the N-alkylation of amines with benzyl halides. These reactions proceed via a catalytic cycle involving a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reaction and preventing side reactions. youtube.comchemrxiv.org This method could be applied by coupling 2-methylbenzylamine with 4-fluorobenzyl bromide, or vice-versa, under palladium catalysis.

Photocatalytic Oxidation for Amine Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. researchgate.net One relevant application is the oxidative coupling of benzylamines. In this process, a photocatalyst, upon absorbing light, can initiate the oxidation of a primary amine like benzylamine to an N-benzylidenebenzylamine (an imine). acs.orgustc.edu.cn

For the synthesis of this compound, a potential two-step photocatalytic strategy could be envisioned. First, one of the primary amines (e.g., 2-methylbenzylamine) could be selectively oxidized to the corresponding imine under photocatalytic conditions. This imine could then be isolated and subsequently reacted with the other primary amine (4-fluorobenzylamine) in a reductive amination step. Alternatively, photocatalytic methods are being developed for the direct α-C-H alkylation of amines, which could provide a future pathway for directly coupling the two benzyl fragments. researchgate.net This area represents a cutting-edge approach that could offer novel, milder conditions for the synthesis of complex amines.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound requires careful consideration of chemo- and regioselectivity to maximize the yield of the desired secondary amine and minimize the formation of byproducts.

Reductive Amination:

In the reductive amination pathway, the initial step is the condensation of 4-fluorobenzaldehyde with 2-methylbenzylamine to form the corresponding imine. This reaction is generally chemoselective, as the aldehyde is more electrophilic than a ketone and readily reacts with the primary amine. The subsequent reduction of the imine is the critical step where selectivity becomes a major focus.

A key challenge in reductive amination is preventing the over-alkylation of the newly formed secondary amine, which would lead to the formation of a tertiary amine. This can occur if the secondary amine product reacts with another molecule of the aldehyde to form an iminium ion, which is then reduced. To favor the formation of the secondary amine, it is common to use a stoichiometric amount of the amine relative to the aldehyde. organic-chemistry.org

The choice of reducing agent is also crucial for chemoselectivity. Mild reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred. jocpr.comias.ac.in Sodium cyanoborohydride is particularly effective as it is more selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, thus allowing the entire reaction to be performed in a single pot ("direct reductive amination"). jocpr.comwikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed, though conditions must be carefully controlled to avoid reduction of the aromatic rings. wikipedia.org

N-Alkylation:

The N-alkylation route involves the reaction of 2-methylbenzylamine with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide). This is a classic nucleophilic substitution reaction. The primary chemo- and regioselectivity issue here is again the potential for over-alkylation. The target secondary amine is itself a nucleophile and can compete with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine and a quaternary ammonium (B1175870) salt.

To control this, reaction conditions can be manipulated. Using a slight excess of the primary amine can help to ensure that the alkylating agent is consumed before significant amounts of the secondary amine can react further. The slow addition of the alkylating agent to the reaction mixture can also help to maintain a low concentration of it, favoring the reaction with the more abundant primary amine. researchgate.net The choice of base and solvent also plays a role in modulating the reactivity and selectivity of the reaction.

Development and Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Several parameters can be adjusted for both the reductive amination and N-alkylation methods.

For reductive amination , key optimization parameters include:

Reducing Agent: While sodium borohydride is effective, sodium triacetoxyborohydride (B8407120) (STAB) has emerged as a superior reagent for many reductive aminations. wikipedia.org It is a milder and more selective reducing agent that does not reduce aldehydes or ketones at an appreciable rate, thus minimizing side reactions.

Solvent: The choice of solvent can influence the rate of both imine formation and reduction. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents for reductive aminations using STAB. sigmaaldrich.com For catalytic hydrogenations, alcohols like methanol (B129727) or ethanol (B145695) are often used. researchgate.net

pH: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration of the intermediate hemiaminal. wikipedia.org However, the reducing agent must be stable and active under these conditions. Acetic acid is often added in small amounts to achieve the optimal pH.

Temperature: Most reductive aminations are carried out at room temperature. researchgate.net Lowering the temperature can sometimes improve selectivity by slowing down potential side reactions.

The following table illustrates the effect of different reducing agents on the yield of a representative reductive amination reaction.

| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |

| 1 | Benzaldehyde | Benzylamine | NaBH₄ | Methanol | 85 |

| 2 | Benzaldehyde | Benzylamine | NaBH₃CN | Methanol/AcOH | 90 |

| 3 | Benzaldehyde | Benzylamine | STAB | DCM | 95 |

| 4 | Benzaldehyde | Benzylamine | H₂/Pd-C | Ethanol | 92 |

This table presents representative data for the synthesis of a similar secondary amine, dibenzylamine (B1670424), to illustrate the impact of the reducing agent on reaction yield.

For the N-alkylation strategy, optimization would focus on:

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to scavenge the acid (e.g., HCl) produced during the reaction without competing with the amine nucleophile. researchgate.net

Solvent: Aprotic solvents like acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are typically employed to facilitate the SN2 reaction.

Temperature: The reaction may be run at room temperature or with gentle heating to increase the reaction rate. However, higher temperatures can also increase the rate of over-alkylation.

This table shows the influence of the solvent on the yield of a typical N-alkylation reaction.

| Entry | Amine | Alkylating Agent | Base | Solvent | Yield (%) |

| 1 | Benzylamine | Benzyl Chloride | TEA | Acetonitrile | 88 |

| 2 | Benzylamine | Benzyl Chloride | TEA | DMF | 92 |

| 3 | Benzylamine | Benzyl Chloride | TEA | THF | 85 |

| 4 | Benzylamine | Benzyl Chloride | K₂CO₃ | Acetone | 89 |

This table provides illustrative data for the synthesis of dibenzylamine to demonstrate how solvent choice can affect the outcome of an N-alkylation reaction.

Stereoselective Synthesis (if chiral centers are introduced or resolved in derivatives)

The parent molecule, this compound, is achiral and therefore does not have enantiomers. However, stereoselective synthesis becomes relevant when considering the preparation of its derivatives where a chiral center is introduced.

One common approach to introduce chirality is through the reaction of the secondary amine with a chiral electrophile. For instance, acylation with a chiral carboxylic acid or its derivative would lead to the formation of a chiral amide. The diastereomers formed in such a reaction could potentially be separated by chromatography or crystallization.

Alternatively, a chiral center could be introduced on one of the benzyl groups prior to the formation of the amine. For example, if a chiral α-substituted 4-fluorobenzaldehyde were used in a reductive amination with 2-methylbenzylamine, the resulting product would be a chiral secondary amine. The stereochemical outcome of such a reaction would depend on the ability to control the facial selectivity of the nucleophilic attack of the amine on the chiral aldehyde and the subsequent reduction of the diastereomeric imines.

Another strategy involves the use of a chiral auxiliary. For example, 2-methylbenzylamine could be reacted with a chiral auxiliary, followed by alkylation with 4-fluorobenzyl halide. Subsequent removal of the chiral auxiliary would yield the chiral secondary amine. Carbohydrate-derived auxiliaries have been successfully employed for the stereoselective synthesis of piperidine (B6355638) derivatives, a strategy that could be adapted for the synthesis of chiral benzylamines. researchgate.net

Furthermore, asymmetric catalysis could be employed. For example, the asymmetric reduction of a prochiral imine, formed from 4-fluorobenzaldehyde and 2-methylbenzylamine, using a chiral catalyst and a suitable reducing agent (e.g., a chiral borane (B79455) or a transition metal complex with a chiral ligand) could, in principle, afford an enantiomerically enriched product. The development of catalysts for the enantioselective N-alkylation of amides is an active area of research and could provide a pathway to chiral derivatives. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. A full NMR characterization would involve a suite of one-dimensional and two-dimensional experiments.

High-Resolution Proton (¹H) NMR Characterization

A high-resolution ¹H NMR spectrum would be essential for identifying the number of unique proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and scalar coupling constants (J). This information would allow for the assignment of protons to the distinct moieties of the molecule: the 4-fluorobenzyl group, the 2-methylbenzyl group, and the amine methylene (B1212753) bridges. However, no published ¹H NMR data for N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine is currently available.

Carbon-13 (¹³C) NMR Chemical Shift and Multiplicity Analysis

Complementing the ¹H NMR data, a ¹³C NMR spectrum would reveal the number of distinct carbon environments. The chemical shifts of the carbon signals would indicate the types of carbon atoms present (e.g., aromatic, aliphatic, methyl). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. At present, there is no accessible ¹³C NMR data for this compound.

Fluorine-19 (¹⁹F) NMR Spectral Interpretation

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would provide a highly sensitive and specific probe into the electronic environment of the fluorobenzyl group. The spectrum would be expected to show a single resonance, and its chemical shift and coupling to adjacent protons would confirm the substitution pattern. Unfortunately, no experimental ¹⁹F NMR data has been reported for this compound.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assemble the molecular structure, a series of two-dimensional NMR experiments would be required:

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks within the individual benzyl (B1604629) groups.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the 4-fluorobenzyl and 2-methylbenzyl fragments to the central nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, offering insights into the molecule's preferred conformation.

The execution and interpretation of these experiments are fundamental to a complete structural assignment, but the necessary primary data is not available in the public domain.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS would be employed to measure the exact mass of the molecular ion of this compound with high precision. This data would allow for the unambiguous determination of its elemental formula (C₁₅H₁₆FN), confirming the presence and number of each type of atom. This is a critical step in verifying the identity of a synthesized compound. Regrettably, no HRMS data for this specific molecule has been published.

Detailed Fragmentation Pathway Analysis

The mass spectrometric fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of N,N-dibenzylamine and related structures. The molecular ion peak ([M]⁺) would be observed, and its odd molecular weight would be indicative of the presence of a single nitrogen atom, in accordance with the nitrogen rule. libretexts.orgmiamioh.edu

The primary fragmentation pathway for benzylamines involves the cleavage of the Cα-Cβ bond, which is the bond adjacent to the nitrogen atom. youtube.com For this compound, two primary fragmentation routes are anticipated, initiated by the cleavage of the C-N bond.

One of the most prominent fragmentation pathways for dibenzylamines is the formation of the benzyl or substituted benzyl cation. nist.gov In this case, cleavage of the N-CH₂ bond can lead to the formation of a 4-fluorobenzyl cation (m/z 109) or a 2-methylbenzyl cation (m/z 105). The relative abundance of these peaks would depend on the stability of the respective carbocations.

Another significant fragmentation pathway involves the formation of an iminium cation. For instance, the loss of a 4-fluorobenzyl radical would result in the formation of a [M - C₇H₆F]⁺ iminium ion. Conversely, the loss of a 2-methylbenzyl radical would lead to the formation of a [M - C₈H₉]⁺ iminium ion. These iminium ions can undergo further fragmentation.

Rearrangement reactions are also common in the fragmentation of benzylamines. nist.gov For example, a McLafferty-type rearrangement is a possibility, although less common than in carbonyl compounds. More likely are rearrangements involving the aromatic rings, potentially leading to the formation of tropylium (B1234903) ions.

A plausible fragmentation pathway is summarized in the table below, based on the fragmentation patterns of related compounds. nist.govnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 229 | [C₁₅H₁₆FN]⁺ | Molecular Ion |

| 124 | [C₈H₉N]⁺ | Loss of 4-fluorobenzyl radical |

| 109 | [C₇H₆F]⁺ | 4-Fluorobenzyl cation |

| 105 | [C₈H₉]⁺ | 2-Methylbenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl fragments) |

This table is predictive and based on the fragmentation of analogous compounds.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. As a secondary amine, a weak N-H stretching vibration is anticipated in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net The C-N stretching vibrations for aromatic amines typically appear in the 1250-1335 cm⁻¹ range. researchgate.net

The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene groups will appear just below 3000 cm⁻¹. The spectrum will also show characteristic bands for the substituted benzene (B151609) rings. The C-F stretching vibration of the 4-fluorobenzyl group is expected in the region of 1000-1400 cm⁻¹, and its exact position can be influenced by the aromatic system. The presence of the 2-methyl group on the other benzyl ring will also give rise to characteristic C-H bending vibrations.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 (weak) | N-H Stretch | Secondary Amine |

| 3000-3100 | Aromatic C-H Stretch | Benzene Rings |

| 2850-2960 | Aliphatic C-H Stretch | Methylene (CH₂) and Methyl (CH₃) |

| 1600-1620, 1450-1580 | C=C Stretch | Aromatic Rings |

| 1250-1335 | C-N Stretch | Aromatic Amine |

| 1000-1400 | C-F Stretch | Fluoroaromatic |

This table is predictive and based on the characteristic absorption regions for the functional groups present.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

The Raman spectrum would be expected to show strong bands for the aromatic ring stretching vibrations, typically in the 1580-1620 cm⁻¹ and 990-1010 cm⁻¹ (ring breathing mode) regions. The C-H stretching vibrations, both aromatic and aliphatic, would also be present. The C-F and C-N stretching vibrations would also be Raman active, providing complementary data to the FT-IR spectrum. The symmetric vibrations of the substituted benzyl groups would be particularly prominent in the Raman spectrum.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-3100 | Aromatic C-H Stretch | Benzene Rings |

| 2850-2960 | Aliphatic C-H Stretch | Methylene (CH₂) and Methyl (CH₃) |

| 1580-1620 | Aromatic C=C Stretch | Benzene Rings |

| 990-1010 | Aromatic Ring Breathing | Benzene Rings |

This table is predictive and based on the Raman spectra of analogous compounds.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

The precise solid-state molecular structure of this compound can be unequivocally determined by single-crystal X-ray diffraction. Although specific crystallographic data for this compound has not been reported, we can infer expected structural features from related dibenzylamine (B1670424) derivatives. researchgate.netiucr.orgresearchgate.netnist.gov

A crystal structure would provide precise bond lengths, bond angles, and torsion angles. For instance, the C-N-C bond angle would be expected to be in the range of 110-120°. The conformation of the molecule in the solid state, specifically the relative orientation of the two benzyl groups, would be of significant interest. Intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially weak C-H···F or π-π stacking interactions between the aromatic rings, would also be revealed. These interactions govern the crystal packing and ultimately the macroscopic properties of the solid material.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| C-N Bond Lengths | ~1.47 Å |

| C-F Bond Length | ~1.36 Å |

| C-N-C Bond Angle | ~115° |

This table is predictive and based on crystallographic data of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show absorption bands characteristic of substituted benzene rings. Benzene itself exhibits a strong absorption band around 204 nm (the E₂-band) and a weaker, fine-structured band around 254 nm (the B-band), both arising from π → π* transitions. nist.govresearchgate.net

Substitution on the benzene ring affects the position and intensity of these bands. The 4-fluoro and 2-methyl substituents are both auxochromes that can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. The nitrogen atom of the amine group, with its lone pair of electrons, can also participate in n → π* transitions, although these are often weak and may be obscured by the stronger π → π* absorptions.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Absorption Band | Predicted λmax (nm) | Electronic Transition |

| B-band (Benzene-like) | 260 - 275 | π → π |

| E₂-band (Benzene-like) | 210 - 230 | π → π |

This table is predictive and based on the UV-Vis spectra of substituted benzenes and benzylamines. nist.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory is a powerful computational tool used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties and reactivity. However, dedicated DFT studies on N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine have not been reported in the reviewed literature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Conformational analysis further explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, specific data regarding its optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and a comprehensive analysis of its conformational landscape are not available in published research.

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO energy gap, reactivity indices)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. Reactivity indices such as chemical hardness, softness, and electronegativity can be derived from these energies. A specific analysis of the HOMO-LUMO energies and the resulting reactivity descriptors for this compound has not been documented in scientific literature.

Interactive Data Table: Representative FMO Data (Hypothetical) Since specific data is unavailable, the following table is a hypothetical representation of how such data would be presented. The values are not based on actual calculations for the target molecule.

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps illustrate regions of positive and negative electrostatic potential on the electron density surface. A detailed MEP analysis for this compound, which would identify its electron-rich and electron-deficient regions, is not present in the available literature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions and describing the hybridization of atomic orbitals. A specific NBO analysis for this compound, detailing its Lewis structure, charge distribution, and hyperconjugative interactions, has not been reported.

Theoretical Prediction of Vibrational (IR and Raman) Spectra

Computational methods, particularly DFT, are used to calculate the vibrational frequencies of molecules, which can then be correlated with experimental Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. To date, there are no published theoretical predictions or assignments of the vibrational spectra for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide valuable information about the conformational flexibility and dynamic behavior of a molecule in various environments. A review of the literature indicates that no MD simulation studies have been published for this compound to explore its dynamic properties and flexibility.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal lattice is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these interactions within a crystal structure. nih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces that stabilize the crystal packing.

For a molecule like this compound, Hirshfeld surface analysis would be instrumental in identifying key intermolecular contacts. The analysis generates two-dimensional fingerprint plots that summarize the distribution of these contacts. The most significant interactions in the crystal packing of similar organic compounds are often H···H, C···H/H···C, and interactions involving heteroatoms. nih.govnih.gov

In the case of this compound, the analysis would likely reveal a high percentage of H···H contacts, which correspond to van der Waals forces and are typically the most abundant. nih.gov The presence of aromatic rings suggests that C–H···π interactions would also play a role in the crystal packing. nih.gov Furthermore, the fluorine atom, being electronegative, could participate in weak hydrogen bonds of the C–H···F type, which would be visible as specific features on the Hirshfeld surface. The nitrogen atom of the amine group can also act as a hydrogen bond acceptor.

| Interaction Type | Estimated Contribution (%) |

| H···H | 45-55 |

| C···H/H···C | 20-30 |

| N···H/H···N | 5-10 |

| F···H/H···F | 3-8 |

| C···C | 2-5 |

These percentages are estimations derived from analyses of compounds with similar functional groups. nih.gov The red spots on a Hirshfeld surface mapped over dnorm would indicate close contacts, highlighting the most significant intermolecular interactions. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition State Structures

The synthesis of this compound typically involves the N-alkylation of a primary amine with an alkyl halide or a reductive amination process. Computational chemistry, particularly through methods like Density Functional Theory (DFT), can be employed to investigate the mechanisms of these reactions. researchgate.net Such studies can determine the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For the N-alkylation reaction, a plausible mechanism is a nucleophilic substitution (SN2) pathway. Computational modeling of this process would involve locating the transition state structure where the nitrogen atom of one benzylamine (B48309) derivative attacks the benzylic carbon of the other, leading to the displacement of a leaving group. The calculated activation energy for this transition state would provide a quantitative measure of the reaction's feasibility. up.ac.za

Alternatively, the formation of this compound could be achieved through the reaction of an amine with an alcohol, a process often catalyzed by transition metals. acs.orgnih.gov Computational studies of these "borrowing hydrogen" or "hydrogen autotransfer" mechanisms reveal a series of steps:

Dehydrogenation of the alcohol to an aldehyde.

Condensation of the aldehyde with the amine to form an imine.

Reduction of the imine to the final amine product. chemrxiv.org

| Reaction Step | Intermediates/Transition States | Key Computational Insights |

| Alcohol Dehydrogenation | Metal-alkoxide complex, Metal-hydride species | Energy barrier for C-H bond cleavage |

| Imine Formation | Hemiaminal intermediate | Energetics of water elimination |

| Imine Reduction | Metal-imine complex, Final amine product | Free energy change of the reduction step |

Development of Quantitative Structure-Property Relationship (QSPR) Models for Related Compounds

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. For a class of compounds like substituted benzylamines, QSPR models can be developed to predict various physicochemical properties, such as boiling point, solubility, or chromatographic retention times.

The development of a QSPR model involves several key steps:

Data Set Compilation: A diverse set of benzylamine derivatives with experimentally measured property values is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks, are used to build a mathematical relationship between the descriptors and the property of interest. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For substituted benzylamines, relevant descriptors might include molecular weight, molar refractivity, topological polar surface area, and various quantum chemical descriptors like HOMO and LUMO energies. researchgate.net A hypothetical QSPR model for predicting a specific property (e.g., toxicity) of substituted benzylamines might take the following linear form:

Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the 'c' values are coefficients determined through the regression analysis. Such models are valuable for screening large virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. researchgate.net

Reactivity Profiles and Mechanistic Studies

Nucleophilic Character of the Amine Nitrogen in Organic Reactions

The nitrogen atom in N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine possesses a lone pair of electrons, rendering it nucleophilic. Secondary amines, in general, tend to be more nucleophilic than primary amines due to the electron-donating effect of the alkyl groups, and this trend generally correlates with basicity. The nucleophilicity of this specific compound is modulated by the electronic and steric effects of the 4-fluorobenzyl and 2-methylbenzyl substituents.

The 2-methylbenzyl group, with its electron-donating methyl group, is expected to enhance the electron density on the nitrogen, thereby increasing its nucleophilicity. Conversely, the 4-fluorobenzyl group has a fluorine atom which is electron-withdrawing through its inductive effect. This may slightly diminish the nucleophilicity of the amine compared to an unsubstituted dibenzylamine (B1670424). Steric hindrance around the nitrogen atom, arising from the two bulky benzyl (B1604629) groups, will also play a role in its reactivity towards electrophiles. In reactions such as N-alkylation, the accessibility of the nitrogen lone pair is a crucial factor.

The nucleophilicity of amines can be quantified using parameters like the Mayr nucleophilicity parameter (N). While specific data for this compound is not available, the general trend for secondary amines suggests it would be a potent nucleophile. For instance, the nucleophilicity of amines generally follows the order NH₃ < primary amines < secondary amines.

Table 1: Factors Influencing the Nucleophilicity of the Amine Nitrogen

| Factor | Influence on this compound |

|---|---|

| Electronic Effects | The electron-donating 2-methyl group increases electron density on the nitrogen, enhancing nucleophilicity. The electron-withdrawing 4-fluoro group slightly decreases electron density. |

| Steric Effects | The two bulky benzyl groups create steric hindrance around the nitrogen, potentially slowing reactions with sterically demanding electrophiles. |

| Amine Class | As a secondary amine, it is generally more nucleophilic than corresponding primary amines. |

Reactivity at the Benzyl Methylene (B1212753) Positions

The methylene bridges (-CH₂-) in the benzyl groups are susceptible to reactions such as oxidation and C-H activation. The benzylic C-H bonds are relatively weak and can be targeted by various reagents. For instance, the oxidation of benzylamines can lead to the formation of imines or aldehydes. In the case of this compound, selective oxidation at one of the benzyl methylene positions could potentially occur, influenced by the electronic nature of the substituted phenyl ring.

Kinetic studies on the oxidation of substituted benzylamines have shown the presence of a substantial kinetic isotope effect when the benzylic hydrogens are replaced with deuterium, confirming the cleavage of a C-H bond in the rate-determining step. The oxidation of benzylamines can proceed through a carbanionic intermediate. Furthermore, transition metal-catalyzed C(sp³)–H activation at the benzylic position of benzylamines is a known transformation, allowing for direct alkylation.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Substituted Phenyl Rings

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to their distinct substituents.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution. In this compound, the nitrogen atom activates both phenyl rings.

On the 2-methylphenyl ring: The methyl group is also an activating, ortho-, para- director. The combined activating effect of the amino and methyl groups would make this ring highly reactive towards electrophiles. Substitution would likely occur at the positions ortho and para to the large benzylamino group, with some influence from the methyl group.

On the 4-fluorophenyl ring: The fluorine atom is a deactivating group due to its inductive effect, but it is also an ortho-, para- director. The strong activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho to the benzylamino group.

It is important to note that in strongly acidic conditions, the amine nitrogen can be protonated to form an anilinium ion, which is a meta-directing and deactivating group.

Table 2: Predicted Reactivity of the Aromatic Rings

| Ring | Type of Substitution | Predicted Reactivity | Directing Effects |

|---|---|---|---|

| 2-Methylphenyl | Electrophilic | Highly activated | Ortho, para to the benzylamino group |

| 4-Fluorophenyl | Electrophilic | Activated (less than the other ring) | Ortho to the benzylamino group |

| 4-Fluorophenyl | Nucleophilic | Possible under S_NAr conditions | Substitution of the fluorine atom |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound allows for the possibility of intramolecular reactions, particularly under thermal or catalytic conditions. Intramolecular cyclization could potentially lead to the formation of new heterocyclic ring systems. For example, tandem reactions involving imine generation followed by intramolecular cyclization are known for related structures. The formation of a seven-membered ring through cyclization onto one of the aromatic rings is a plausible, though likely challenging, transformation.

Rearrangement reactions are also a possibility for benzylamines. For instance, under certain conditions, dibenzylamines can undergo unusual rearrangements. While specific pathways for this compound have not been documented, general rearrangement reactions of amines, such as the Hofmann or Curtius rearrangement, typically involve different functional groups. More relevant would be rearrangements involving migration of one of the benzyl groups.

Investigation of Reaction Kinetics and Thermodynamic Parameters

The kinetics of reactions involving this compound would be influenced by the factors discussed previously, namely the electronic and steric properties of the molecule. For example, in an N-alkylation reaction, the rate would be dependent on the concentration of the amine and the alkylating agent, and the reaction would likely follow a second-order rate law. Kinetic studies on similar benzylamine (B48309) reactions have provided insights into reaction mechanisms, such as the determination of rate-limiting steps through kinetic isotope effects.

The thermodynamic parameters of reactions involving this amine, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), would dictate the position of equilibrium. The formation of salts with acids, a typical reaction of amines, is generally an exothermic process. Thermodynamic data for amine reactions can be determined experimentally or through computational methods. For instance, the reduction of an imino acid to an amino acid, a related transformation, has been studied thermodynamically, revealing information about solvent reorganization during the reaction.

Role as a Substrate in Specific Catalytic Transformations

This compound can serve as a substrate in various catalytic transformations. One important class of reactions is catalytic dehydrogenation. For example, dibenzylamines can be dehydrogenated to form imines or other unsaturated products, often using metal-based catalysts.

Furthermore, the C-H bonds in the benzyl groups and on the aromatic rings can be functionalized through catalytic cross-coupling reactions. Palladium-catalyzed C-H arylation of benzylamines has been used in kinetic resolutions to produce chiral amines. In such a reaction, one enantiomer of a chiral benzylamine reacts faster than the other, allowing for their separation. While this compound is not chiral at the nitrogen, related chiral derivatives could potentially undergo such transformations. The use of benzylamines as directing groups in such reactions is a common strategy.

Table 3: Potential Catalytic Transformations

| Reaction Type | Potential Product(s) | Catalyst Type |

|---|---|---|

| Catalytic Dehydrogenation | Imines, enamines | Metal-based (e.g., Iron oxides) |

| C-H Arylation | Arylated benzylamines | Palladium |

| N-Alkylation | Tertiary amines | Manganese, Ruthenium |

Synthesis and Characterization of Structural Analogues and Derivatives

Systematic Substitution on the 4-Fluorobenzyl Moiety to Probe Electronic Effects

The 4-fluorobenzyl group is a key component of the molecule, where the fluorine atom exerts a significant electronic influence. The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). Simultaneously, its lone pairs can participate in resonance, resulting in an electron-donating resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect.

To systematically probe these electronic effects, the 4-fluoro substituent can be replaced with a variety of other groups, each with distinct electronic properties. This allows for the fine-tuning of the electron density on the benzyl (B1604629) ring and, consequently, on the amine nitrogen. The impact of these substitutions can be quantified by examining changes in physical properties, such as the amine's basicity (pKa), or its nucleophilicity in standard reactions.

Electron-withdrawing groups (EWGs) are expected to decrease the electron density on the nitrogen, thereby reducing its basicity. Conversely, electron-donating groups (EDGs) should increase electron density and basicity. nih.gov The relative strength of these effects can be predicted using Hammett substituent constants (σ), which provide a quantitative measure of a substituent's inductive and resonance effects. nih.gov

Table 1: Predicted Electronic Effects of Substituents at the 4-Position of the Benzyl Ring This table presents hypothetical data based on established principles of physical organic chemistry to illustrate the expected trends.

| Substituent (X) at para-position | Hammett Constant (σₚ) | Expected Effect on Basicity (pKa) | Dominant Electronic Effect |

| -OCH₃ | -0.27 | Increase | Strong +R, Weak -I |

| -CH₃ | -0.17 | Slight Increase | Weak +I, Hyperconjugation |

| -H | 0.00 | Baseline | Reference |

| -F | +0.06 | Slight Decrease | Strong -I, Moderate +R |

| -Cl | +0.23 | Decrease | Strong -I, Weak +R |

| -CN | +0.66 | Significant Decrease | Strong -I, Strong -R |

| -NO₂ | +0.78 | Strong Decrease | Strong -I, Strong -R |

Data based on general principles of substituent effects. nih.govyoutube.com

Systematic Substitution on the 2-Methylbenzyl Moiety to Investigate Steric and Electronic Influences

The 2-methylbenzyl group introduces both electronic and steric factors. The ortho-methyl group is weakly electron-donating through an inductive effect and hyperconjugation. However, its primary influence is steric hindrance around the nitrogen atom. This steric bulk can affect the amine's ability to act as a nucleophile and can influence the preferred conformation of the molecule.

Investigating the role of the 2-methyl group involves replacing it with substituents of varying size and electronic character. For instance, increasing the alkyl group size (e.g., ethyl, isopropyl, tert-butyl) would systematically increase steric hindrance. This would be expected to decrease the rate of reactions involving the nitrogen atom. youtube.com Introducing electron-withdrawing groups at this position, such as a chlorine atom, would allow for the deconvolution of steric and electronic effects. nih.gov

Table 2: Investigating Steric and Electronic Influences via Substitution on the 2-Methylbenzyl Moiety This table outlines a representative set of analogues designed to probe steric and electronic parameters.

| Substituent (Y) at ortho-position | Primary Influence | Expected Impact on Reactivity at Nitrogen | Rationale |

| -H | Electronic (Reference) | Baseline | Removal of both steric and electronic effects of the methyl group. |

| -CH₃ (original) | Steric & Electronic | Moderate Hindrance | Provides a baseline for steric effects. |

| -CH₂CH₃ | Increased Steric | Decreased Reactivity | Increases steric bulk compared to methyl. |

| -CH(CH₃)₂ | High Steric | Significantly Decreased Reactivity | Substantial increase in steric hindrance. youtube.com |

| -OCH₃ | Electronic & Steric | Complex Effects | Electron-donating (+R > -I) but also sterically demanding. |

| -Cl | Electronic & Steric | Decreased Reactivity | Electron-withdrawing (-I > +R) and has moderate steric bulk. |

Modifications at the Amine Nitrogen (e.g., formation of tertiary amines, amides, carbamates)

The secondary amine nitrogen in N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine is a prime site for derivatization. Standard organic transformations can be employed to convert it into tertiary amines, amides, and carbamates, each introducing new functional groups and properties.

Formation of Tertiary Amines: Tertiary amines can be synthesized via N-alkylation of the parent secondary amine. This is commonly achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Alternatively, reductive amination with an aldehyde or ketone provides another efficient route. A more sustainable approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent, catalyzed by transition metal complexes (e.g., based on manganese or cobalt), with water as the only byproduct. nih.govrsc.org

Formation of Amides: Amides are readily prepared by the N-acylation of the amine with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. Direct coupling of a carboxylic acid with the amine is also a widely used method, facilitated by coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or N,N'-dicyclohexylcarbodiimide (DCC). chemicalbook.com

Formation of Carbamates: Carbamates can be formed by reacting the amine with a chloroformate ester (e.g., ethyl chloroformate) in the presence of a base. nih.gov Another common method involves reaction with an isocyanate. google.com The synthesis of carbamates can also be achieved through more modern approaches, such as three-component couplings of the amine, carbon dioxide, and a halide. organic-chemistry.org

Table 3: Synthetic Routes for Derivatization at the Amine Nitrogen

| Derivative Class | General Reaction | Reagents & Conditions |

| Tertiary Amine | N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) nih.gov |

| Reductive Amination | R'C(=O)R'', Reducing Agent (e.g., NaBH₃CN), Acid Catalyst | |

| Borrowing Hydrogen | R-OH (Alcohol), Metal Catalyst (e.g., Mn-PNP pincer complex), Heat nih.gov | |

| Amide | Acylation | RCOCl or (RCO)₂O, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

| Amide Coupling | RCOOH, Coupling Agent (e.g., BOP reagent, HBTU), Base, Solvent (e.g., DMF) chemicalbook.com | |

| Carbamate (B1207046) | From Chloroformate | ClCOOR, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| From Isocyanate | R-N=C=O, Solvent (e.g., THF) google.com | |

| From CO₂ | CO₂, Alkyl Halide, Base (e.g., Cs₂CO₃) organic-chemistry.org |

Synthesis of Heterocyclic Derivatives Incorporating the this compound Scaffold

The dibenzylamine (B1670424) core can serve as a foundational element in the construction of nitrogen-containing heterocycles. By introducing appropriate functional groups onto one of the benzyl rings, intramolecular cyclization reactions can be triggered to form new ring systems.

A prominent strategy involves using a derivative where one of the benzyl rings is substituted with a reactive group at the ortho position. For example, a 2-aminobenzyl analogue, N-(4-fluorobenzyl)-N-(2-aminobenzyl)amine, could serve as a precursor for dihydroquinazolines. The synthesis involves an initial N-acylation followed by a cyclodehydration step, which can be promoted by heat or microwave assistance in the presence of a dehydrating agent like polyphosphoric acid ester (PPSE). beilstein-journals.org

Another approach involves cycloaddition reactions. The parent amine can be converted into an azomethine ylide precursor, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to generate five-membered heterocyclic rings like pyrrolidines. nih.gov Furthermore, reactions of dibenzylamine N-oxides with strong bases have been shown to yield aziridine (B145994) derivatives. rsc.org The reaction of benzylamines with formaldehyde (B43269) and a sulfur source like sodium hydrosulfide (B80085) can also lead to six-membered heterocycles such as 1,3,5-thiadiazinanes. mdpi.com

Table 4: Potential Heterocyclic Derivatives from the Scaffold

| Precursor Scaffold | Reaction Type | Resulting Heterocycle |

| N-(4-fluorobenzyl)-N-(2-acylaminobenzyl)amine | Intramolecular Cyclodehydration | 2-Substituted-dihydroquinazoline beilstein-journals.org |

| This compound | Conversion to Azomethine Ylide + Alkene | Pyrrolidine |

| This compound N-oxide | Base-induced Rearrangement | Aziridine rsc.org |

| This compound | Reaction with Formaldehyde & NaSH | Thia- or Dithiazinane mdpi.com |

Design and Preparation of Compound Libraries for Structure-Reactivity Studies

To efficiently explore structure-reactivity relationships, combinatorial chemistry techniques can be used to generate large libraries of related compounds. The this compound scaffold is well-suited for library design, offering at least three points of diversification.

Point 1 (4-Fluorobenzyl Moiety): A variety of commercially available 4-substituted benzyl halides or benzaldehydes can be used to introduce diverse electronic features at this position.

Point 2 (2-Methylbenzyl Moiety): A range of ortho-substituted benzyl halides or benzaldehydes can be employed to systematically vary the steric and electronic environment near the nitrogen atom.

Point 3 (Amine Nitrogen): The secondary amine can be functionalized with a diverse set of building blocks through reactions like N-alkylation, N-acylation, or sulfonylation, as described in section 6.3. nih.gov

The synthesis can be performed using parallel synthesis techniques, either in solution or on a solid phase, to rapidly produce a large number of discrete compounds. researchgate.netnih.gov Such a library would be invaluable for screening in various applications, from materials science to medicinal chemistry, allowing for the rapid identification of compounds with desired properties and providing a rich dataset for quantitative structure-activity relationship (QSAR) modeling. acs.org

Table 5: A Representative Design for a Combinatorial Library

| Point of Diversification | Building Blocks (Examples) | Resulting Functionality |

| R¹ on Benzyl Ring 1 | 4-Cl-benzyl bromide, 4-MeO-benzyl bromide, 4-CF₃-benzyl bromide | Varied electronic properties on the first aromatic ring. |

| R² on Benzyl Ring 2 | 2-Cl-benzyl bromide, 2-Et-benzyl bromide, 2-MeO-benzyl bromide | Varied steric/electronic properties on the second aromatic ring. |

| R³ on Nitrogen | Acetyl chloride, Isopropyl iodide, Phenylsulfonyl chloride, Phenyl isocyanate | Amides, tertiary amines, sulfonamides, ureas. |

Structure Reactivity and Structure Property Relationships Theoretical and Experimental Correlations

Influence of Fluorine Substitution on Electronic Properties and Amine Reactivity

The fluorine atom at the para-position of one of the benzyl (B1604629) rings exerts a dual electronic influence. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) that decreases the electron density of the aromatic ring and, by extension, the nitrogen atom. This inductive effect tends to make the amine less basic and less nucleophilic compared to its non-fluorinated counterpart. nih.govlibretexts.org

Impact of Methyl Substitution on Steric Environment and Reaction Pathways

The methyl group located at the ortho-position of the second benzyl ring introduces significant steric hindrance around the nitrogen atom. wikipedia.orgquora.com This "ortho effect" physically obstructs the approach of electrophiles to the nitrogen's lone pair, thereby decreasing the rate of reaction, particularly with bulky reagents. masterorganicchemistry.comrsc.org This steric crowding can override electronic effects. For example, while tertiary amines are generally more basic than secondary amines due to the electron-donating nature of alkyl groups, they can be less nucleophilic if the groups are bulky. masterorganicchemistry.com

The steric hindrance from the 2-methylbenzyl group can influence not only the rate but also the pathway of a reaction. osti.gov For sterically hindered amines, reactions that would typically proceed via a carbamate (B1207046) pathway may be diverted to a bicarbonate pathway due to the instability of the sterically crowded intermediate. osti.gov The primary factor is the accessibility of the nitrogen atom; bulky groups around the reactive nitrogen can energetically penalize the approach of other molecules. osti.govnih.gov This effect is more pronounced with branching at the alpha-carbon of the substituent compared to beta-carbon branching. rsc.org

Conformational Dynamics and Their Correlation with Chemical Behavior

Computational studies on similar dibenzyl systems, such as Ac-Dbzg-NHMe, have shown that only a few conformations are energetically accessible at room temperature, often stabilized by intramolecular interactions like N-H⋯π bonds. scispace.com For N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine, the most stable conformations would likely arrange the two bulky benzyl groups to minimize steric clash, which in turn dictates the orientation and accessibility of the nitrogen's lone pair for chemical reactions. libretexts.org The torsional or dihedral angles (the angle between substituents on adjacent atoms) are critical in defining these stable conformations. libretexts.orgsinica.edu.tw Studies on benzylamine (B48309) have identified stable conformers with specific torsion angles, suggesting that such preferences would be even more pronounced in this more substituted analogue. colostate.edu

Theoretical Prediction of Chemical Properties Based on Structural Variations

Computational chemistry provides powerful tools for predicting the properties of molecules like this compound. acs.org Methods such as Density Functional Theory (DFT) can be used to model the molecule's geometry and calculate a range of electronic and structural properties. scispace.com These calculations can predict bond lengths, bond angles, and dihedral angles for the lowest energy conformers.

Furthermore, theoretical models can quantify electronic properties that directly correlate with reactivity. For example, calculating the partial atomic charge on the nitrogen atom can provide a quantitative measure of its basicity. A more positive (or less negative) charge would indicate lower basicity due to the electron-withdrawing effects of the fluoro-substituent. The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap can predict the molecule's stability and reactivity in certain reactions. Ab initio methods can also be used to predict NMR chemical shifts, which are sensitive to the electronic environment of each atom. modgraph.co.uk

Below is an interactive table showing examples of properties that can be predicted theoretically.

| Predicted Property | Hypothetical Value | Significance |

| Nitrogen Partial Charge | -0.65 e | Indicates electron density; correlates with basicity and nucleophilicity. |

| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons; higher energy means greater reactivity. |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.1 D | Measures overall molecular polarity. |

Note: The values in this table are hypothetical examples for illustrative purposes.

Hammett and Taft Equation Analyses for Quantifying Substituent Effects in Derivatives

The Hammett and Taft equations are linear free-energy relationships used to quantify the impact of substituents on reaction rates and equilibria. wikipedia.orgorientjchem.org

The Hammett equation , log(k/k₀) = ρσ, is used to analyze the electronic effects of the para-fluoro substituent. wikipedia.org

σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para). For a para-fluoro group, the σₚ value is +0.06, indicating it is weakly electron-withdrawing. ic.ac.uk

ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, while a negative ρ value means it is accelerated by electron-donating groups. ic.ac.uk

The Taft equation , log(k/k₀) = ρσ + δEₛ, is used to separate polar (σ*) and steric (Eₛ) effects, making it particularly useful for analyzing the ortho-methyl substituent. rsc.orgorientjchem.org

Eₛ is the steric substituent constant. For an ortho-methyl group, the Eₛ value is typically around -1.24, indicating significant steric hindrance. rsc.org

σ * is the polar substituent constant.

By applying these equations to a series of reactions with derivatives of this compound, one could quantitatively dissect how the electronic pull of the fluorine and the steric bulk of the methyl group independently and collectively influence the amine's reactivity. researchgate.netsciepub.com

Below is an interactive table of relevant substituent constants.

| Substituent | Position | Constant Type | Value | Implication |

| -F | para | Hammett (σₚ) | +0.06 | Weakly electron-withdrawing |

| -CH₃ | ortho | Taft Steric (Eₛ) | -1.24 | Significant steric hindrance |

| -H | (Reference) | Hammett (σ) | 0.00 | Baseline for comparison |

| -H | (Reference) | Taft Steric (Eₛ) | 0.00 | Baseline for comparison |

Role in Complex Molecule Synthesis and Advanced Chemical Applications

Precursor in Multistep Organic Synthesis Pathways for Complex Structures

While specific documented multistep syntheses employing N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine as a starting material are not extensively reported in publicly available literature, the structural motifs it contains are prevalent in the synthesis of complex molecules. For instance, the N-(4-fluorobenzyl) moiety is a key component in the synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide, a complex pharmaceutical intermediate google.com. This highlights the utility of the N-(4-fluorobenzyl)amine framework as a foundational element for constructing larger, more intricate molecules through sequential chemical transformations. The general strategy in such multistep syntheses often involves the sequential modification of the benzylamine (B48309) core, leveraging the reactivity of the amine and the aromatic rings to build molecular complexity step-by-step chemrxiv.orgyale.edu.

The synthesis of such complex molecules often follows a convergent or linear pathway where different fragments are prepared separately and then combined. In a hypothetical multistep synthesis, this compound could serve as a core scaffold. The secondary amine provides a reactive site for N-alkylation, acylation, or arylation, allowing for the introduction of further molecular diversity. The aromatic rings, activated or deactivated by their respective substituents, can undergo various electrophilic or nucleophilic substitution reactions to append additional functional groups or ring systems.

Table 1: Potential Reactions in Multistep Synthesis Involving the this compound Scaffold

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| N-Acylation | Acid chloride/anhydride, base | Amides |

| N-Alkylation | Alkyl halide, base | Tertiary amines |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, base | Triarylamines |

| Friedel-Crafts Acylation | Acid chloride, Lewis acid | Aryl ketones |

| Nitration | HNO₃, H₂SO₄ | Nitroaryl derivatives |

Building Block for Diverse Heterocyclic Systems

Another versatile building block for N-heterocycles is 2-alkynylbenzaldoxime, which can undergo various cyclization and rearrangement reactions to produce a range of nitrogen-containing ring systems rsc.org. The general principle involves the intramolecular reaction of a nitrogen-containing functional group with another reactive moiety within the same molecule to form a new ring. In a similar vein, this compound could potentially be functionalized to incorporate a reactive group that could then participate in an intramolecular cyclization to form a novel heterocyclic system.

Utility in Tandem Reactions and Cascade Processes for Molecular Complexity

Tandem and cascade reactions offer an efficient strategy for the synthesis of complex molecules from simple precursors in a single operation, thereby minimizing waste and improving atom economy. These processes involve a sequence of intramolecular reactions where the product of the first reaction is the substrate for the next. While there is no specific literature detailing the use of this compound in such reactions, the general class of benzylamines can participate in these complex transformations. For instance, N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine serves as an equivalent for an azomethine ylide, which can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct functionalized N-heterocycles in a tandem fashion enamine.netorgsyn.org.

Applications in Catalyst Design and Ligand Development

The development of novel catalysts and ligands is crucial for advancing chemical synthesis. While this compound itself is not a documented ligand or catalyst, the broader class of N-aryl and N-benzyl amines are integral components of many ligand scaffolds. For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been synthesized and studied for their biological activity, indicating the importance of the N-benzylamine substructure in molecular recognition nih.gov. Furthermore, the design of quinazoline-based anticancer agents has incorporated N-substituted benzylidene moieties, highlighting the role of such groups in interacting with biological targets researchgate.net. The synthesis of these complex molecules often relies on the careful selection of amine building blocks to fine-tune the steric and electronic properties of the final compound.

Contributions to the Synthesis of Specialty Organic Chemicals and Advanced Materials (excluding biological applications)

The synthesis of specialty organic chemicals and advanced materials often requires precursors with specific functionalities. The fluorine atom in this compound can impart unique properties to materials, such as increased thermal stability and altered electronic characteristics. While direct applications of this specific compound in materials science are not well-documented, the use of fluorinated benzylamines in the synthesis of functional molecules is known. For example, 4-fluorobenzylamine (B26447) is a versatile building block for the preparation of PET radiotracers, which are specialized organic chemicals for medical imaging nih.gov. This demonstrates the value of the 4-fluorobenzyl group in creating molecules with specific functions. The incorporation of such fluorinated amines into polymers or other materials could potentially lead to the development of new materials with tailored properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide |

| 4-N-Aryl(Benzyl)Amino-4-Heteroaryl-1-Butenes |

| Tetrahydro-2-benzazepine |

| 2-Alkynylbenzaldoxime |

| N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine |

| N-benzyl-2-phenylpyrimidin-4-amine |

Q & A

Basic Question: What are the standard synthetic routes for preparing N-(4-fluorobenzyl)-N-(2-methylbenzyl)amine, and how are intermediates characterized?

Answer:

The synthesis typically involves a reductive alkylation or Schiff base reduction. For example:

- Step 1 : Condensation of 4-fluorobenzaldehyde and 2-methylbenzylamine under reflux in ethanol to form an imine intermediate.

- Step 2 : Reduction using sodium borohydride (NaBH₄) in methanol at 0–25°C for 6–12 hours to yield the target amine .

Characterization Methods : - NMR : Confirm substitution patterns (e.g., fluorine coupling in -NMR, aromatic protons in -NMR).

- IR : Verify C-F stretching (~1220 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₅F₃N₂).

Advanced Question: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:

Key parameters include solvent choice, temperature control, and catalyst selection:

- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates compared to ethanol, as seen in analogous Schiff base reductions .

- Catalyst Screening : Use of NaBH(OAc)₃ instead of NaBH₄ reduces side reactions (e.g., over-reduction) .

- Temperature : Maintaining 0–5°C during reduction minimizes decomposition of sensitive intermediates .

Data Table : Comparison of Yields Under Different Conditions

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, NaBH₄, 25°C | 65 | 92% |

| THF, NaBH(OAc)₃, 0°C | 85 | 98% |

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-F bond ≈ 1.34 Å, C-N bond ≈ 1.47 Å) .

- -NMR : Assigns quaternary carbons (e.g., fluorinated aromatic carbons at ~160 ppm) .

- Elemental Analysis : Validates C, H, N, and F content within ±0.3% of theoretical values .

Advanced Question: How do substituent variations (e.g., fluorine vs. methoxy groups) impact the compound’s physicochemical and biological properties?

Answer:

Substituents alter electronic and steric profiles:

- Fluorine : Enhances metabolic stability via C-F bond resistance to oxidation. In cytotoxicity studies, fluorinated analogs show 2–3× higher activity against cancer cell lines compared to non-fluorinated derivatives .

- Methoxy Groups : Increase lipophilicity (logP +0.5), improving membrane permeability but reducing solubility .

Data Contradiction : While fluorination generally boosts bioactivity, some studies report reduced efficacy due to steric hindrance in binding pockets .

Basic Question: What are the recommended protocols for stability testing under varying pH and temperature conditions?

Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC. Fluorinated amines show stability at pH 7–9 but hydrolyze rapidly under acidic conditions (pH < 4) .

- Thermal Stability : Heat samples to 40–60°C for 48 hours. Fluorobenzyl derivatives typically decompose above 60°C, forming benzaldehyde byproducts .

Advanced Question: How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Docking Studies : Use software like AutoDock Vina to model binding to carbonic anhydrase II (hCA II). Fluorine’s electronegativity enhances hydrogen bonding with Thr199 (ΔG ≈ −8.2 kcal/mol) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns. Fluorobenzyl groups reduce conformational flexibility, improving binding affinity .

Data Table : Predicted Binding Affinities

| Target | ΔG (kcal/mol) |

|---|---|

| hCA II (Wild-Type) | −8.2 |

| hCA II (Mutant) | −6.7 |

Basic Question: What safety precautions are essential during handling and storage?

Answer:

- Handling : Use PPE (gloves, goggles) due to amine’s irritant properties. Work in a fume hood to avoid inhalation .

- Storage : Keep in amber vials under nitrogen at −20°C to prevent oxidation. Stability >12 months under these conditions .

Advanced Question: How can structural analogs resolve contradictions in reported biological activity data?

Answer:

- SAR Studies : Synthesize analogs with modified benzyl groups (e.g., 4-chloro vs. 4-fluoro). Compare IC₅₀ values in enzyme assays. For example, 4-fluoro analogs show superior hCA II inhibition (IC₅₀ = 12 nM) vs. chloro derivatives (IC₅₀ = 45 nM) .

- Meta-Analysis : Cross-reference crystallographic data (e.g., ligand-receptor hydrogen bonds) with activity trends to identify critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.